5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a unique structure that includes a thioxoimidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or hydroxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a tyrosinase inhibitor, which could be useful in developing treatments for hyperpigmentation disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various enzymes and proteins makes it valuable for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773): This compound also acts as a tyrosinase inhibitor and has been studied for its potential in skin-whitening applications.
(Z)-5-(2,4-Dihydroxybenzylidene)thiazolidine-2,4-dione: Used in skin-whitening agents, this compound shares structural similarities with 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which includes an ethoxy group and a thioxoimidazolidinone ring
Properties
Molecular Formula |
C12H12N2O3S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-10-6-7(3-4-9(10)15)5-8-11(16)14-12(18)13-8/h3-6,15H,2H2,1H3,(H2,13,14,16,18)/b8-5+ |
InChI Key |
NCGDHAYFUHTVJF-VMPITWQZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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